molecular formula C11H9BrClF2NO B2713594 1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine CAS No. 2147523-97-3

1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine

Cat. No.: B2713594
CAS No.: 2147523-97-3
M. Wt: 324.55
InChI Key: IYBQOXCHPREDMM-UHFFFAOYSA-N
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Description

1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine is a synthetic organic compound that features a combination of halogenated phenyl and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine typically involves multi-step organic reactions. One common approach starts with the halogenation of a phenyl ring to introduce bromine and chlorine substituents. This is followed by the formation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2,5-difluorophenyl)methanol
  • (3-Bromo-2-fluorophenyl)methanamine
  • (3-chloro-2-fluorophenyl) (cyclopropyl)methanone

Uniqueness

1-(5-bromo-2-chlorobenzoyl)-3-(difluoromethyl)azetidine stands out due to its unique combination of halogenated phenyl and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClF2NO/c12-7-1-2-9(13)8(3-7)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQOXCHPREDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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